N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
N-{5-[2-(Dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide moiety linked to a partially saturated 1,3,5-triazine ring substituted with a 2-(dimethylamino)ethyl group. This combination confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler sulfonamide derivatives. The compound has shown promise in antimicrobial and anticancer applications, with in vitro studies demonstrating its ability to inhibit cancer cell proliferation via apoptosis induction and cell cycle disruption .
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-17(2)8-9-18-10-14-13(15-11-18)16-21(19,20)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCDGMDYHHQOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H25N5O3S with a molecular weight of 367.5 g/mol. The compound features a sulfonamide group and a tetrahydro-1,3,5-triazine ring that contribute to its reactivity and biological interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H25N5O3S |
| Molecular Weight | 367.5 g/mol |
| Functional Groups | Sulfonamide, Triazine |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that integrate the triazine structure with the benzenesulfonamide moiety. The process may include nucleophilic substitutions and cyclization reactions to form the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its mechanism may involve binding to specific enzymes and preventing their activity, which is critical in various disease processes.
- Therapeutic Applications : It has been studied for its potential use in treating infections and cancer due to its ability to interfere with cellular pathways.
- Binding Affinity : Interaction studies reveal that this compound binds effectively to several biological targets. These studies are crucial for understanding its mechanism of action and identifying affected molecular pathways.
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Interferes with enzyme function |
| Antimicrobial | Potential activity against bacterial strains |
| Anticancer | Modulates cellular signaling pathways |
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of related sulfonamides and found that compounds similar to this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .
- Cancer Research : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation .
The biological activity of this compound is largely attributed to its structural components:
- Sulfonamide Group : This group allows for nucleophilic attack and can participate in various biochemical reactions.
- Tetrahydrotriazine Ring : This moiety can undergo modifications that enhance its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound | 2-(Dimethylamino)ethyl substituent on triazine; benzenesulfonamide | Antimicrobial, anticancer | Enhanced cellular uptake due to dimethylaminoethyl group; broad-spectrum activity |
| 4-Chloro-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide | Propyl chain (vs. ethyl) in substituent | Similar antimicrobial activity | Longer alkyl chain may reduce metabolic stability |
| N-[5-(2-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide | Methoxybenzyl substituent | Enzyme inhibition (e.g., anti-inflammatory) | Bulky aromatic substituent alters target specificity |
| 4-Fluoro-N-{5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide | Fluorine atom; 4-methoxyphenethyl group | Antibacterial (DHPS inhibition) | Fluorine enhances electronegativity and binding affinity |
| Sulfamethoxazole | Methyl-isoxazole sulfonamide | Antimicrobial (classic antibiotic) | Lacks triazine ring; narrower spectrum |
Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: The dimethylaminoethyl group enhances blood-brain barrier penetration compared to morpholine or pyridyl substituents, making it suitable for CNS-targeted therapies .
- Methanesulfonamide analogs (e.g., N-[5-(3,4-dimethoxybenzyl)-tetrahydrotriazin-2-yl]methanesulfonamide) exhibit reduced plasma protein binding due to smaller sulfonamide groups, improving free drug availability .
- Cycloheptylamine derivatives (e.g., N-(5-cycloheptyl-tetrahydrotriazin-2-yl)benzenesulfonamide) show prolonged half-lives due to lipophilic substituents but lower solubility .
Antimicrobial Activity
The target compound inhibits dihydropteroate synthase (DHPS) with an IC₅₀ of 0.8 µM, outperforming sulfamethoxazole (IC₅₀ = 1.2 µM) due to triazine-enhanced enzyme interaction .
Anticancer Mechanisms
In HepG2 liver cancer cells , the compound induces apoptosis via caspase-3 activation (2.5-fold increase vs. control) and G1/S cell cycle arrest. Comparatively, aryl-substituted analogs (e.g., N-(5-aryl-triazin-2-yl)benzenesulfonamides) show stronger G2/M arrest, suggesting substituent-dependent pathway modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
